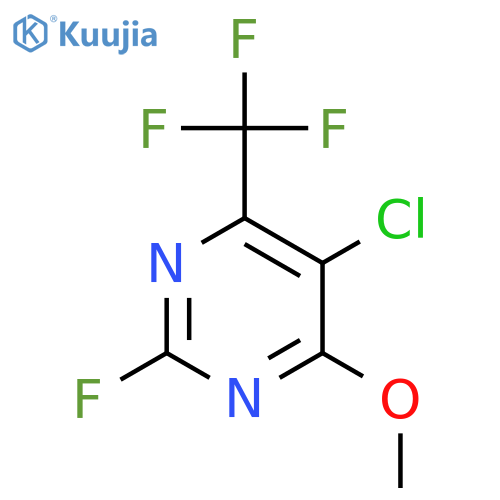Cas no 84737-35-9 (5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine)

84737-35-9 structure
商品名:5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine
- SB60024
- 84737-35-9
-
- インチ: InChI=1S/C6H3ClF4N2O/c1-14-4-2(7)3(6(9,10)11)12-5(8)13-4/h1H3
- InChIKey: PWNOIGQLJXJMBK-UHFFFAOYSA-N
- ほほえんだ: COC1=NC(=NC(=C1Cl)C(F)(F)F)F
計算された属性
- せいみつぶんしりょう: 229.9870031Da
- どういたいしつりょう: 229.9870031Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 35Ų
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743558-1g |
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |
84737-35-9 | 98% | 1g |
¥7276.00 | 2024-07-28 | |
| Chemenu | CM165048-1g |
5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |
84737-35-9 | 95% | 1g |
$686 | 2023-02-17 | |
| Alichem | A089000597-1g |
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |
84737-35-9 | 95% | 1g |
$771.12 | 2023-08-31 | |
| Chemenu | CM165048-1g |
5-chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine |
84737-35-9 | 95% | 1g |
$830 | 2021-08-05 |
5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine 関連文献
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463
84737-35-9 (5-Chloro-2-fluoro-4-methoxy-6-(trifluoromethyl)pyrimidine) 関連製品
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
